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This document provides a comprehensive overview and detailed protocols for the application of
hexadecyltrimethylammonium-based chemistry, specifically utilizing
Hexadecyltrimethylammonium Bromide (CTAB), for the extraction of high-quality DNA from
various biological samples. While the related ionic liquid, Hexadecyltrimethylammonium
Tetrafluoroborate, is a subject of research in nucleic acid extraction, the protocols detailed
here focus on the well-established and widely validated CTAB method.

Introduction to CTAB-Based DNA Extraction

The CTAB (Hexadecyltrimethylammonium Bromide) method is a robust and versatile technique
for isolating genomic DNA from a wide range of organisms, including plants, fungi, bacteria,
and animal tissues.[1][2] This method is particularly effective for samples rich in
polysaccharides and polyphenols, which can interfere with downstream molecular biology
applications.

The principle of the CTAB method lies in the properties of the cationic detergent CTAB. In a
high-salt buffer, CTAB forms a complex with proteins and most polysaccharides, which are then
removed through centrifugation and organic extraction. The DNA remains in the aqueous
phase and can be precipitated with alcohol.
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Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained using the CTAB method
from various sample types. These values can vary depending on the specific tissue, its
physiological state, and the precise protocol followed.

Expected DNA

S 1o Starting vield (uglg of A260/A280 A260/A230
ample e ie o
= I Material ) — Ratio Ratio
tissue)

Plant Leaves 100 mg 10-50 1.8-20 >1.8
Fungal Mycelium 100 mg 5-30 1.8-2.0 >1.8
Gram-Negative 1 mL overnight

) 5-20 1.8-1.9 >1.8
Bacteria culture
Animal Tissue

50 mg 10-40 1.8-2.0 >1.8

(e.g., muscle)

Experimental Protocols

This section provides detailed protocols for DNA extraction using the CTAB method from plant
and bacterial samples.

Protocol 1: DNA Extraction from Plant Tissue

This protocol is suitable for fresh or frozen plant leaves.

Materials:

CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTA pH 8.0, 1.4 M
NacCl, 1% w/v PVP)

2-Mercaptoethanol

Chloroform:lsoamyl alcohol (24:1)

Isopropanol (ice-cold)
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e 70% Ethanol (ice-cold)
e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)
e RNase A (10 mg/mL)
e Liquid nitrogen
e Mortar and pestle
e Microcentrifuge tubes (1.5 mL and 2.0 mL)
o Water bath or heating block
e Microcentrifuge
Procedure:
e Tissue Homogenization:
1. Weigh approximately 100 mg of fresh or frozen plant tissue.

2. Freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar
and pestle.

3. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
e Lysis:

1. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer and 20 pL of 2-mercaptoethanol
to the tube.

2. Vortex vigorously to mix the contents.
3. Incubate the tube at 65°C for 60 minutes in a water bath, with occasional gentle inversion.

e Phase Separation:
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1. Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1) to the
lysate.

2. Mix gently by inversion for 5-10 minutes to form an emulsion.

3. Centrifuge at 12,000 x g for 10 minutes at room temperature.

» DNA Precipitation:
1. Carefully transfer the upper agueous phase to a new 1.5 mL microcentrifuge tube.
2. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
3. Mix gently by inversion until a stringy white DNA precipitate is visible.
4. Incubate at -20°C for at least 30 minutes to enhance precipitation.
5. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
e Washing and Drying:
1. Carefully discard the supernatant without disturbing the DNA pellet.
2. Wash the pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.
3. Centrifuge at 12,000 x g for 5 minutes at 4°C.

4. Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not
over-dry the pellet.

e Resuspension and RNA Removal:
1. Resuspend the DNA pellet in 50-100 uL of TE Buffer.
2. Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

3. Store the DNA at -20°C.

Protocol 2: DNA Extraction from Gram-Negative Bacteria
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This protocol is suitable for overnight cultures of gram-negative bacteria.

Materials:

o CTAB/NaCIl Solution (10% w/v CTAB in 0.7 M NaCl)

e Lysis Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA pH 8.0, 100 pg/mL Proteinase K)

 5M NacCl

e Chloroform:lsoamyl alcohol (24:1)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0)

 RNase A (10 mg/mL)

e Microcentrifuge tubes (1.5 mL)

o Water bath or heating block

e Microcentrifuge

Procedure:

e Cell Harvesting:

1. Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 10,000 x g for 5 minutes.

2. Discard the supernatant.

e Lysis:

1. Resuspend the cell pellet in 567 uL of TE Buffer.

2. Add 30 pL of 10% SDS and 3 puL of 20 mg/mL Proteinase K.
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3. Mix thoroughly and incubate at 37°C for 1 hour.

o CTAB Precipitation of Proteins:
1. Add 100 pL of 5 M NaCl and mix thoroughly.
2. Add 80 pL of CTAB/NaCI solution, mix, and incubate at 65°C for 10 minutes.
e Phase Separation:
1. Add an equal volume (approximately 780 uL) of chloroform:isoamyl alcohol (24:1).
2. Mix gently and centrifuge at 12,000 x g for 5 minutes.
o DNA Precipitation:
1. Transfer the upper aqueous phase to a fresh tube.
2. Add 0.6 volumes of isopropanol and mix gently to precipitate the DNA.
3. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
e Washing and Drying:
1. Wash the DNA pellet with 500 pL of 70% ethanol.
2. Centrifuge at 12,000 x g for 5 minutes.
3. Air-dry the pellet.
e Resuspension and RNA Removal:
1. Resuspend the DNA in 50 L of TE Buffer.
2. Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for 15 minutes.

3. Store the DNA at -20°C.

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The following diagrams illustrate the key workflows and principles of CTAB-based DNA
extraction.

Sample Collection
(e.g., Plant Tissue, Bacteria)

Mechanical Disruption
(Grinding in Liquid N2)

Cell Lysis
(CTAB Buffer, Heat)

Purification
(Chloroform:lsoamyl Alcohol Extraction)

DNA Precipitation
(Isopropanol)

\WES
(70% Ethanol)

Resuspension
(TE Buffer, RNase A)

Pure DNA
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Caption: General workflow for CTAB-based DNA extraction.
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Caption: Principle of CTAB-based DNA purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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